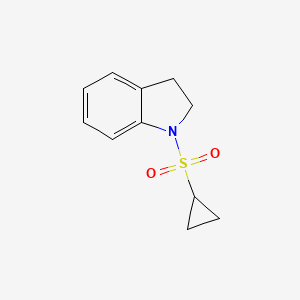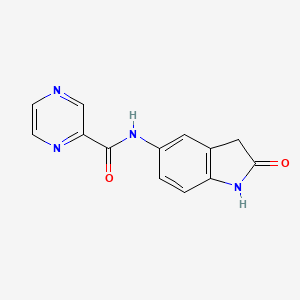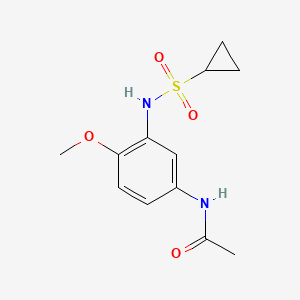
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole, also known as CPDI, is a heterocyclic compound that has been studied for its potential applications in drug synthesis and medicinal chemistry. CPDI has several unique properties, such as its ability to form stable complexes with other molecules, its high solubility in organic solvents, and its low toxicity. CPDI has also been found to be a useful reagent for the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has been studied for its potential applications in medicinal chemistry and drug synthesis. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has been found to be a useful reagent for the synthesis of various drugs and pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has also been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and indoles. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has also been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole is known to form stable complexes with other molecules, which can be used to modify the reactivity of the molecules. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole can also be used to modify the properties of other molecules, such as increasing the solubility of the molecule in organic solvents. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole can also be used to increase the reactivity of other molecules, such as increasing the reactivity of aldehydes or ketones.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has been found to be a non-toxic compound, with no significant side effects in humans or animals. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has also been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has also been found to be an effective inhibitor of certain cancer cell lines, such as HeLa cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has several advantages for laboratory experiments, such as its high solubility in organic solvents, its low toxicity, and its ability to form stable complexes with other molecules. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole also has several limitations for laboratory experiments, such as its low reactivity with aldehydes or ketones, and its low reactivity with other molecules.
Direcciones Futuras
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has many potential applications in medicinal chemistry and drug synthesis, and further research is needed to fully explore these potential applications. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole could also be used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole could be used in the synthesis of various heterocyclic compounds, such as quinolines and indoles. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole could also be used to modify the properties of other molecules, such as increasing the solubility of the molecule in organic solvents. Finally, further research is needed to explore the potential of 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole as an inhibitor of certain enzymes and cancer cell lines.
Métodos De Síntesis
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole can be synthesized by a variety of methods, including the reaction of 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole with an aldehyde or ketone in the presence of a base. The reaction of 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole with aldehydes or ketones produces a cyclopropane ring, which is then reduced to the desired 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole product. The reaction is usually conducted in a solvent such as ethanol, methanol, or toluene.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,10-5-6-10)12-8-7-9-3-1-2-4-11(9)12/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYESLLFYHMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)indoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B6581482.png)
![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)
![1-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581489.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6581494.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-3-carboxamide](/img/structure/B6581516.png)
![4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581518.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6581519.png)
![3-(2,3-dimethoxyphenyl)-1-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea](/img/structure/B6581521.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581527.png)
![N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6581540.png)

![N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide](/img/structure/B6581562.png)

